molecular formula C8H8BrClO B1271838 1-(2-Bromoethoxy)-3-chlorobenzene CAS No. 6487-84-9

1-(2-Bromoethoxy)-3-chlorobenzene

Cat. No. B1271838
CAS RN: 6487-84-9
M. Wt: 235.5 g/mol
InChI Key: FUQNMWDFNCBVOK-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-chlorobenzene is a halogenated aromatic compound that contains both bromine and chlorine substituents. It is a derivative of benzene, where one hydrogen atom is replaced by a 2-bromoethoxy group and another by a chlorine atom. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, a gold-catalyzed synthesis of bromo/chloro dienes from propargylic carboxylates containing halogenated alkynes has been reported, which demonstrates the potential for creating complex structures from simpler halogenated compounds . Although this does not directly describe the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene, it provides insight into the types of reactions that halogenated benzene derivatives can undergo.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied using spectroscopic methods. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra, showing similarities in the structure of the phenyl ring . Additionally, the crystal structure of para-bromochlorobenzene has been investigated, revealing insights into the symmetry and molecular orientations in the solid state .

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions. Dissociative electron attachment (DEA) studies on bromo-chlorobenzene isomers have shown the formation of fragment anions, indicating the potential for these compounds to undergo bond cleavage under certain conditions . Furthermore, the diene products of halogenated compounds have been found to participate in Diels-Alder and cross-coupling reactions, which are important in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be characterized using both experimental and theoretical methods. Spectroscopic studies, such as FT-IR and FT-Raman, along with computational methods like HF and DFT calculations, provide valuable information on vibrational frequencies, IR intensities, and Raman activities . These studies help in understanding the impact of halogen substitution on the benzene ring and the resulting changes in physical properties. Additionally, thermodynamic properties and nonlinear optical (NLO) properties have been calculated, indicating the potential of these compounds for use in NLO materials .

Scientific Research Applications

Dissociative Electron Attachment Studies

1-(2-Bromoethoxy)-3-chlorobenzene has been investigated in studies related to dissociative electron attachment (DEA). In one such study, DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene was examined, which is relevant to understanding the electron attachment processes in similar compounds (Mahmoodi-Darian et al., 2010).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of chlorobenzene and bromobenzene in liquid crystalline phase, which are structurally related to 1-(2-Bromoethoxy)-3-chlorobenzene, has been explored. These studies contribute to our understanding of molecular structures through NMR techniques (Jacobsen & Schaumburg, 1977).

Phase Change Materials for Cold Storage

Research on chlorobenzene and bromobenzene, related to 1-(2-Bromoethoxy)-3-chlorobenzene, has shown their potential as phase change materials, particularly useful for cold storage applications requiring precise temperature control (Michaud et al., 1996).

Electrochemical Synthesis Applications

1-(2-Bromoethoxy)-3-chlorobenzene can be related to studies on electrochemical reactions involving chlorobenzene in the synthesis of organoantimony compounds. These findings have implications for the synthesis of complex organic compounds (Rala, 2019).

Proton-Transfer Reactions in Aprotic Solvents

The study of proton-transfer reactions in aprotic solvents using compounds like chlorobenzene provides insights relevant to the behavior of 1-(2-Bromoethoxy)-3-chlorobenzene in similar chemical environments (Crooks & Robinson, 1970).

Solubility and Crystallization Studies

Solubility studies of compounds structurally similar to 1-(2-Bromoethoxy)-3-chlorobenzene, like 1-(3-Bromopropoxy)-4-chlorobenzene, provide valuable data for the purification of these compounds by crystallization, useful in various chemical processes (Jiang et al., 2013).

Oxidative Stress in Lung Epithelial Cells

Studies on chlorobenzene's effect on human lung cells provide insights into the potential biological interactions of related compounds like 1-(2-Bromoethoxy)-3-chlorobenzene. These studies are crucial for understanding the biochemical pathways and toxicity profiles of similar chemical structures (Feltens et al., 2010).

Vibrational Spectroscopy

Investigations using vibrational spectroscopy techniques like infrared and Raman spectra have been conducted on bromodichlorobenzenes, which can provide insights into the structural and electronic characteristics of 1-(2-Bromoethoxy)-3-chlorobenzene (Nyquist et al., 1981).

Safety And Hazards

“1-(2-Bromoethoxy)-2-bromobenzene” may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-bromoethoxy)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQNMWDFNCBVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368843
Record name 1-(2-bromoethoxy)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-3-chlorobenzene

CAS RN

6487-84-9
Record name 1-(2-bromoethoxy)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VV Zarubaev, AS Morkovnik, LN Divaeva… - Bioorganic & medicinal …, 2016 - Elsevier
A series of 1,3-disubstituted 2-iminobenzimidazolines as well as a number of their tautomeric analogs were synthesized. The synthesized compounds were tested for their cytotoxicity …
Number of citations: 14 www.sciencedirect.com

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